

Application Notes and Protocols for Identifying Internalin Interaction Partners using Co-immunoprecipitation

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Compound of Interest		
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Introduction to Internalin-Mediated Host Cell Invasion

Listeria monocytogenes, a facultative intracellular bacterium, is the causative agent of listeriosis, a severe foodborne illness. A key virulence strategy of this pathogen is its ability to invade non-phagocytic host cells, a process mediated by a family of surface proteins known as **internalin**s (InIs). The most extensively studied of these are **Internalin** A (InIA) and **Internalin** B (InIB). InIA interacts with the host cell receptor E-cadherin, facilitating the bacterium's entry into intestinal epithelial cells. InIB binds to the hepatocyte growth factor receptor, c-Met, and mediates invasion into a broader range of host cells, including hepatocytes and endothelial cells.

Understanding the molecular interactions between **internalin**s and their host cell partners is crucial for elucidating the mechanisms of Listeria pathogenesis and for the development of novel therapeutic interventions. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) has emerged as a powerful technique to identify and characterize these protein-protein interactions within a cellular context. This document provides detailed application notes and protocols for utilizing Co-IP to discover and validate host protein interactors of **internalin**s.



Principle of Co-immunoprecipitation (Co-IP)

Co-immunoprecipitation is an antibody-based affinity purification technique used to enrich a specific protein (the "bait") and its interacting partners (the "prey") from a complex mixture, such as a cell lysate. The principle relies on the specific recognition of the bait protein by an antibody. This antibody is typically immobilized on a solid support, such as magnetic beads. When the cell lysate is incubated with the antibody-bead conjugate, the bait protein is captured. Any proteins that are endogenously bound to the bait protein will also be pulled down. Following a series of washes to remove non-specific binders, the entire protein complex is eluted and can be analyzed by various methods, most commonly by mass spectrometry to identify the unknown interaction partners.

Application: Identifying Host Factors in Internalin-Mediated Invasion

The application of Co-IP in the context of Listeria infection allows researchers to:

- Discover novel host cell proteins that directly or indirectly associate with internalins during the invasion process.
- Validate suspected protein-protein interactions suggested by other methods (e.g., yeast twohybrid screens).
- Elucidate the composition of signaling complexes that are assembled upon internalinreceptor engagement.
- Identify potential drug targets by interfering with critical host-pathogen interactions.

Data Presentation: Key Host Signaling Proteins in Internalin Pathways

While comprehensive quantitative proteomics datasets from direct **internalin** Co-IP experiments are not readily available in the public domain, a significant body of research has identified key host proteins involved in the signaling cascades initiated by InIA and InIB. The following table summarizes these crucial interaction partners and their roles.



Interacting Host Protein	Internalin Partner	Cellular Role in Invasion
E-cadherin (CDH1)	InIA	Direct receptor for InIA on epithelial cells, initiating bacterial entry.
c-Met	InlB	Receptor tyrosine kinase that, upon binding InIB, triggers a signaling cascade promoting internalization.
α-catenin & β-catenin	InIA-E-cadherin complex	Link E-cadherin to the actin cytoskeleton, crucial for generating the force needed for bacterial engulfment.
SRC kinase	InIA-E-cadherin complex	Activated upon InIA-E-cadherin engagement, leading to phosphorylation of downstream targets.
Phosphoinositide 3-kinase (PI3K)	InIB-c-Met complex	A key signaling molecule activated downstream of c- Met, involved in actin remodeling.
Clathrin	InIA-E-cadherin & InIB-c-Met complexes	Component of the endocytic machinery recruited to the site of bacterial entry.
Dynamin	InIA-E-cadherin & InIB-c-Met complexes	A GTPase essential for the scission of endocytic vesicles from the plasma membrane.
Hakai	InIA-E-cadherin complex	An E3 ubiquitin ligase that ubiquitinates E-cadherin, facilitating endocytosis.
Cbl	InIB-c-Met complex	An E3 ubiquitin ligase that ubiquitinates c-Met, promoting its internalization.



		GTP-binding proteins that can
		form filaments and are
Septins (e.g., MSF)	InIB-phagosomes	recruited to the site of InIB-
		mediated entry, potentially
		acting as effectors.[1]

Experimental Protocols

A. General Co-immunoprecipitation Protocol for Internalin Interaction Partners

This protocol provides a general framework for performing a Co-IP experiment to identify host proteins interacting with a specific **internalin**. This can be adapted for either ectopically expressed (e.g., FLAG-tagged **internalin**) or endogenous **internalin** during infection.

Materials:

- Cell Culture: Human epithelial cell line (e.g., Caco-2 for InIA, HeLa or HepG2 for InIB)
- Listeria monocytogenesstrain: Wild-type or a strain expressing a tagged internalin
- · Antibodies:
 - Primary antibody against the internalin of interest or the epitope tag (e.g., anti-FLAG).
 - Isotype control IgG (e.g., mouse IgG).
- Beads: Protein A/G magnetic beads.
- Buffers and Reagents:
 - Ice-cold Phosphate-Buffered Saline (PBS).
 - Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.



- Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Procedure:

- Cell Culture and Infection/Transfection:
 - Culture host cells to ~80-90% confluency.
 - For infection experiments, infect cells with Listeria monocytogenes at a suitable multiplicity
 of infection (MOI) for a predetermined time to allow for internalin-host protein interactions
 to occur.
 - For transfection experiments, transfect cells with a plasmid encoding the tagged internalin and allow for protein expression.
- Cell Lysis:
 - · Wash the cells twice with ice-cold PBS.
 - Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
 - Add Protein A/G magnetic beads (without antibody) to the cleared lysate.
 - Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding to the beads.



- Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.
- Immunoprecipitation:
 - Add the primary antibody (or control IgG) to the pre-cleared lysate.
 - Incubate overnight at 4°C with gentle rotation.
 - Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
 - Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody-antigen complexes to bind to the beads.

· Washing:

- Place the tube on a magnetic rack to capture the beads.
- Carefully aspirate and discard the supernatant.
- o Resuspend the beads in 1 ml of ice-cold Wash Buffer.
- Repeat the wash step 3-5 times to remove non-specifically bound proteins.

Elution:

- After the final wash, remove all residual wash buffer.
- Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
- Alternatively, for direct analysis by SDS-PAGE, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
- If using an acidic elution buffer, immediately neutralize the eluate by adding Neutralization Buffer.
- Analysis:



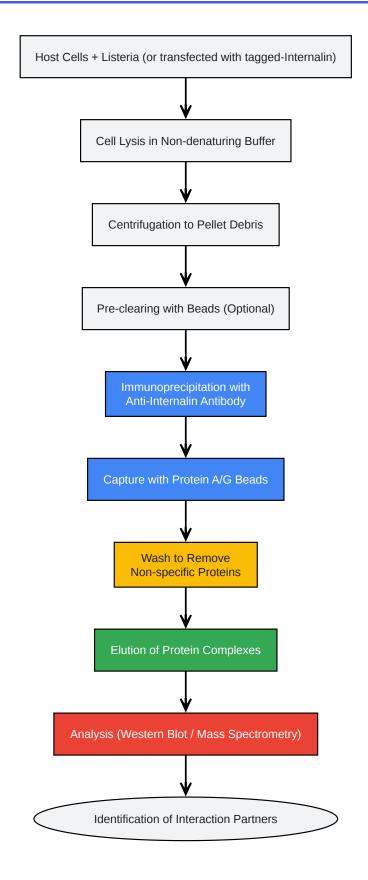
- The eluted proteins can be analyzed by Western blotting to confirm the presence of the bait protein and known interactors.
- For the discovery of novel interaction partners, the eluate should be subjected to insolution or in-gel digestion with trypsin followed by analysis using liquid chromatographytandem mass spectrometry (LC-MS/MS).

B. Mass Spectrometry Data Analysis Workflow

- Peptide and Protein Identification: Raw MS data should be searched against a human protein database (e.g., UniProt) using a search engine like Mascot or Sequest.
- Filtering and Quantification: Identified proteins should be filtered to a high confidence level (e.g., <1% false discovery rate). Label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can be used to determine the relative abundance of proteins in the Co-IP samples compared to control samples.
- Identification of Specific Interactors: True interaction partners should be significantly enriched
 in the internalin Co-IP compared to the control IgG Co-IP. Statistical analysis, such as a ttest or specialized algorithms like SAINT (Significance Analysis of INTeractome), can be
 used to identify high-confidence interactors.

Mandatory Visualizations Co-immunoprecipitation Experimental Workflow



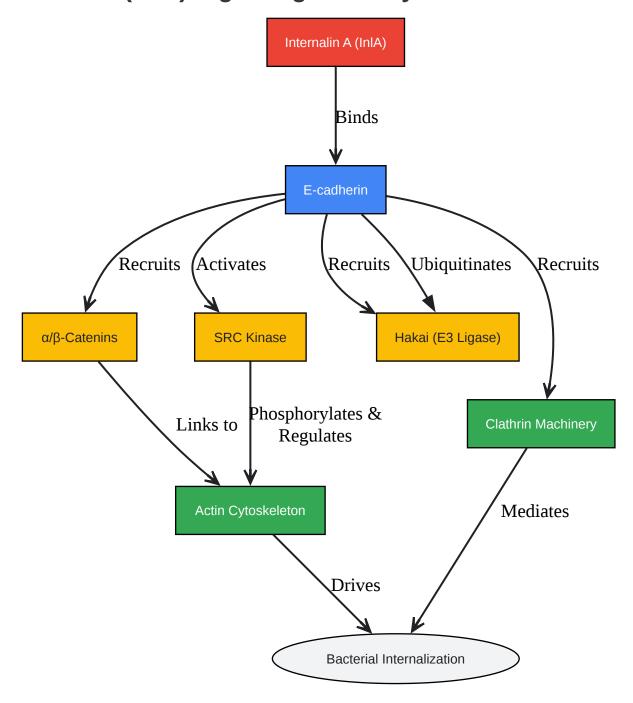


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Caption: Workflow for Co-immunoprecipitation.



Internalin A (InIA) Signaling Pathway

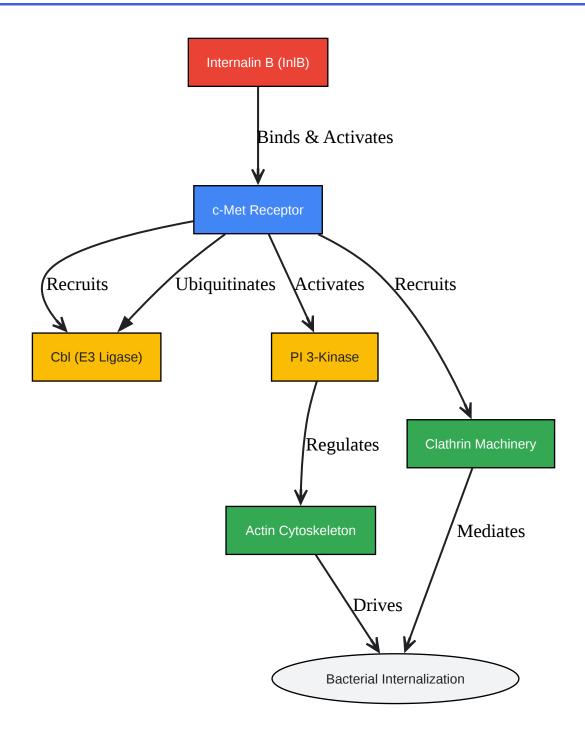


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Caption: InIA-mediated signaling pathway.

Internalin B (InIB) Signaling Pathway





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References

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